1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperazines .
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Substitution Reactions: : The piperazine ring is then functionalized with the desired substituents. The acetyl group can be introduced through an acylation reaction using acetyl chloride or acetic anhydride. The fluoro group can be added via electrophilic fluorination using reagents like Selectfluor.
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Final Assembly: : The final step involves the coupling of the substituted piperazine with butan-1-one. This can be achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of butan-1-one, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butan-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-[4-(4-Carboxy-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one.
Reduction: 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The piperazine ring is known to interact with neurotransmitter receptors, while the acetyl and fluoro groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Acetylphenyl)piperazin-1-yl]butan-1-one: Lacks the fluoro and methyl groups.
1-[4-(4-Fluoro-2-methylphenyl)piperazin-1-yl]butan-1-one: Lacks the acetyl group.
1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]hexan-1-one: Has a longer alkyl chain.
Uniqueness
1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one is unique due to the combination of its substituents
Properties
Molecular Formula |
C17H23FN2O2 |
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Molecular Weight |
306.37 g/mol |
IUPAC Name |
1-[4-(4-acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H23FN2O2/c1-4-5-17(22)20-8-6-19(7-9-20)16-10-12(2)14(13(3)21)11-15(16)18/h10-11H,4-9H2,1-3H3 |
InChI Key |
ZBYXAQUIWWKMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F |
Origin of Product |
United States |
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